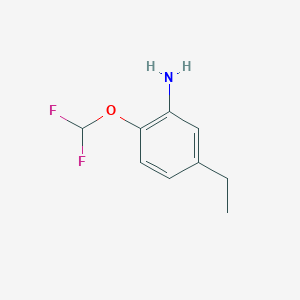![molecular formula C16H19N3O B13180804 3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole](/img/structure/B13180804.png)
3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a benzyl group, an octahydrocyclopenta[c]pyrrol moiety, and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted hydrazine with a suitable cyclopentanone derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
化学反应分析
Types of Reactions
3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group or other substituents on the oxadiazole ring can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide variety of functionalized derivatives, depending on the nature of the substituent introduced.
科学研究应用
3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical architectures.
作用机制
The mechanism of action of 3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-thiadiazole: Similar in structure but contains a sulfur atom in place of the oxygen atom in the oxadiazole ring.
3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-triazole: Contains an additional nitrogen atom in the ring structure.
Uniqueness
3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its oxadiazole ring, in particular, is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in synthetic chemistry and drug design.
属性
分子式 |
C16H19N3O |
|---|---|
分子量 |
269.34 g/mol |
IUPAC 名称 |
5-(2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl)-3-benzyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H19N3O/c1-2-5-12(6-3-1)9-14-18-15(20-19-14)16-8-4-7-13(16)10-17-11-16/h1-3,5-6,13,17H,4,7-11H2 |
InChI 键 |
KJOASHGQLQCNGS-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CNCC2(C1)C3=NC(=NO3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


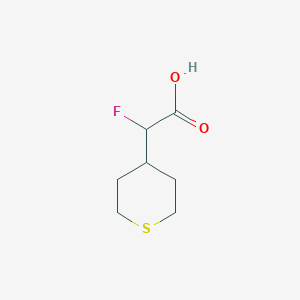
![1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13180733.png)

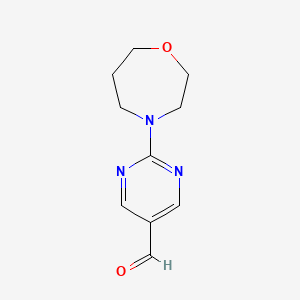
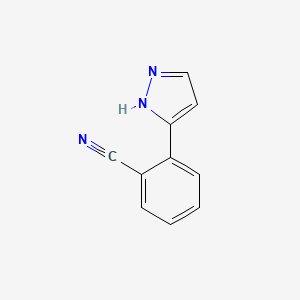

![2-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13180770.png)
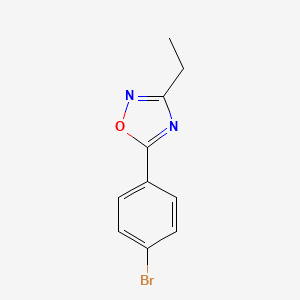

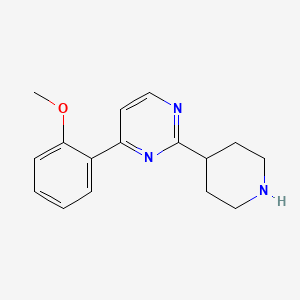
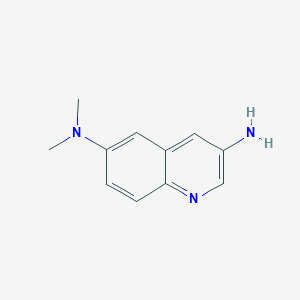
![2-[(E)-2-Bromovinyl]thiophene](/img/structure/B13180797.png)
![1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13180803.png)
